N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas . The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Antitumor Activity
Research into similar compounds has shown potential antitumor activities. For instance, the synthesis of 4-oxo-thiazolidine derivatives of 2-amino-5-nitrothiazole has been explored, demonstrating the potential for antimicrobial and antitubercular activities, which suggests that related compounds could have therapeutic applications against various diseases, including cancer (Samadhiya, Sharma, & Srivastava, 2013).
Antimicrobial and Antitubercular Applications
The synthesis and evaluation of nitrothiophene derivatives have been investigated for their potential as radiosensitizers and cytotoxins, indicating that compounds with similar structures might be useful in enhancing the effectiveness of radiotherapy in cancer treatment (Threadgill et al., 1991). Moreover, these compounds have shown potential in acting against microbial and tubercular infections, suggesting a broad spectrum of use in treating infectious diseases.
Interaction with Nitroreductases
A study on Giardia lamblia nitroreductase interaction with nitazoxanide and other thiazolides highlights the potential mechanism of action of thiazole derivatives, including those similar to N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide. These findings suggest that the compound could interact with nitroreductases, potentially offering a pathway for treating parasitic infections (Müller et al., 2007).
Broad Spectrum of Anti-Infective Activities
Thiazolides, a novel class of anti-infective drugs, have demonstrated effectiveness against viruses, bacteria, protozoan parasites, and proliferating mammalian cells. The study of thiazolides provides a framework for understanding how N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide and related compounds could be developed for a wide range of anti-infective applications (Hemphill, Müller, & Müller, 2012).
Future Directions
properties
IUPAC Name |
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O4S2/c16-10(8-1-2-12-19-8)14-11-13-7(5-21-11)9-3-6(4-20-9)15(17)18/h1-5H,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYBAGACJGHAEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide |
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